molecular formula C46H83N9O10 B12595331 L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucine CAS No. 649558-70-3

L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucine

Cat. No.: B12595331
CAS No.: 649558-70-3
M. Wt: 922.2 g/mol
InChI Key: JXSQIJNGFISBFQ-MDKUUQCZSA-N
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Description

L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucine is a synthetic octapeptide composed of eight amino acid residues: six leucines (Leu), one proline (Pro), one alanine (Ala), and one glycine (Gly). Its molecular formula is C₄₅H₇₂N₁₀O₁₁, with a molecular weight of 929.11 g/mol (CAS No. 630105-77-0) . The peptide’s structure includes a repeating Leu-Leu motif and a Pro-Ala segment, which may influence its conformational stability and biological interactions.

Properties

CAS No.

649558-70-3

Molecular Formula

C46H83N9O10

Molecular Weight

922.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C46H83N9O10/c1-24(2)17-31(47)40(58)53-35(21-28(9)10)45(63)55-16-14-15-37(55)44(62)49-30(13)39(57)51-32(18-25(3)4)41(59)48-23-38(56)50-33(19-26(5)6)42(60)52-34(20-27(7)8)43(61)54-36(46(64)65)22-29(11)12/h24-37H,14-23,47H2,1-13H3,(H,48,59)(H,49,62)(H,50,56)(H,51,57)(H,52,60)(H,53,58)(H,54,61)(H,64,65)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

JXSQIJNGFISBFQ-MDKUUQCZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

Biological Activity

L-Leucyl-L-leucyl-L-prolyl-L-alanyl-L-leucylglycyl-L-leucyl-L-leucyl-L-leucine is a complex peptide comprised predominantly of leucine, an essential branched-chain amino acid (BCAA). This compound's biological activity is of significant interest due to leucine's well-documented roles in protein synthesis, metabolic regulation, and potential therapeutic applications.

1. Overview of Leucine's Biological Functions

Leucine plays a critical role in several biological processes:

  • Protein Synthesis : Leucine is a key regulator of the mTOR (mechanistic target of rapamycin) pathway, which is crucial for protein synthesis and cell growth. It promotes the initiation of mRNA translation, leading to increased protein production in various tissues, including skeletal muscle and adipose tissue .
  • Energy Metabolism : As a precursor for ATP generation, leucine contributes to energy balance and metabolic homeostasis. It influences glucose metabolism and insulin sensitivity .
  • Tissue Regeneration : Leucine supplementation has been shown to support recovery from muscle injuries and enhance muscle mass in aging populations .

The primary mechanism through which leucine exerts its effects involves the activation of the mTOR signaling pathway:

  • mTOR Activation : Leucine activates mTORC1, leading to phosphorylation of downstream targets such as S6K1 and 4E-BP1, which are involved in protein synthesis regulation .
  • Cellular Uptake : The transport of leucine into cells is mediated by specific transporters (e.g., SLC7A5), which also regulate the efflux of other amino acids like glutamine, further influencing mTOR activity .

3.1 Leucine Supplementation and Muscle Health

A study explored the effects of leucine supplementation on muscle protein synthesis in elderly subjects. Results indicated that leucine significantly enhanced muscle recovery post-exercise and improved overall muscle mass .

3.2 Leucine's Role in Obesity Management

Research has demonstrated that leucine supplementation may help reduce body fat by modulating energy expenditure and improving insulin sensitivity. However, the effects are more pronounced under specific dietary conditions .

4. Comparative Data Table

Biological ActivityMechanism InvolvedEvidence Source
Protein SynthesismTORC1 activation
Energy MetabolismATP generation
Muscle RecoveryEnhanced protein synthesis
Obesity ManagementModulation of energy balance

5. Conclusion

This compound demonstrates significant biological activity primarily attributed to its leucine content. Its roles in protein synthesis, energy metabolism, and tissue regeneration highlight its potential as a therapeutic agent for various metabolic disorders.

Further research is warranted to fully elucidate the compound's mechanisms and optimize its application in clinical settings. The complexity of this peptide suggests that its effects may vary based on individual metabolic contexts and dietary compositions.

Comparison with Similar Compounds

Structural and Functional Differences

L-Prolyl-L-leucyl-Glycine Amide (PLG)
  • Structure : Tripeptide (Pro-Leu-Gly-NH₂).
  • Molecular Weight : ~317.4 g/mol (smaller than the octapeptide).
  • Key Features : Shorter chain with a terminal amide group.
  • Intravenous administration was suggested for future studies to bypass absorption limitations . Synergistic effects with levodopa were noted in reducing dyskinesias, but larger trials are needed .
Cyclic Peptides: cyclo(Acp-Ala) and cyclo(Gly-Leu)
  • Structure: Cyclic peptides with non-standard residues (e.g., 1-aminocyclopentanecarbonyl).
  • Key Features : Cyclic backbone enhances stability but may reduce solubility.
  • Research Findings :
    • Both compounds exhibited embryotoxicity in chick embryos, causing dose-dependent malformations (e.g., body wall defects) during critical developmental stages .
L-Leucyl-L-alanine
  • Structure : Dipeptide (Leu-Ala).
  • Molecular Weight : ~202.2 g/mol.
  • Key Features : Simpler structure with high bioavailability compared to longer peptides .
L-Leucine, L-alanyl-L-alanyl-L-prolyl-L-prolylglycyl-L-alanyl-L-arginyl-L-seryl (CAS 852445-67-1)
  • Structure: Nonapeptide containing arginine (Arg) and serine (Ser).
  • Molecular Weight : ~838.95 g/mol.
  • Key Features : Presence of charged residues (Arg) may improve solubility and cellular uptake .

Pharmacokinetic and Pharmacodynamic Considerations

Compound Molecular Weight (g/mol) Key Amino Acids Bioavailability Challenges Known Biological Effects
Target Octapeptide 929.11 Leu (×6), Pro, Ala Likely poor oral absorption Not directly studied
PLG 317.4 Pro, Leu, Gly Poor intestinal absorption Limited antiparkinsonian activity
Cyclo(Acp-Ala) ~300 (estimated) Cyclic structure High stability Embryotoxic in chick models
L-Leucyl-L-alanine 202.2 Leu, Ala High No reported toxicity
  • Oral Absorption : Larger peptides (e.g., the target octapeptide) face significant absorption barriers due to size and hydrophobicity (from multiple Leu residues) .
  • Metabolic Stability : Cyclic peptides resist enzymatic degradation but may accumulate in tissues, raising toxicity concerns .

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